molecular formula C10H8NO2S2- B1622409 [(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid CAS No. 99184-85-7

[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid

Cat. No.: B1622409
CAS No.: 99184-85-7
M. Wt: 238.3 g/mol
InChI Key: AVOKVWUHYIHZBD-UHFFFAOYSA-M
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Description

[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid is an organic compound with the molecular formula C10H9NO2S2 It is characterized by the presence of a benzothiazole ring attached to a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2-mercaptobenzothiazole and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, forming the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.

Biological Activity

[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by research findings and case studies.

Structural Overview

The compound belongs to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. Its structure is pivotal for its biological activity, as modifications can significantly alter its pharmacological profile.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing the benzothiazole nucleus showed potent activity against various bacterial strains. Specifically, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Compound Bacterial Strain MIC (µg/mL)
Compound AE. coli50
Compound BS. aureus75
Compound CP. aeruginosa100

Anticancer Activity

Various studies have highlighted the antiproliferative effects of benzothiazole derivatives on cancer cell lines. For instance, synthesized compounds were evaluated against pancreatic cancer cell lines and exhibited significant reductions in cell viability at low micromolar concentrations . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line Compound IC50 (µM)
Panc-1 (Pancreatic)Compound D5.0
MCF-7 (Breast)Compound E10.0
HeLa (Cervical)Compound F7.5

Anticonvulsant Activity

The anticonvulsant properties of this compound have been investigated in both animal models and in vitro assays. In a maximal electroshock seizure (MES) test, several derivatives demonstrated protective effects comparable to standard anticonvulsants like phenytoin . Notably, compounds with lipophilic substituents exhibited enhanced activity.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives reported their effectiveness against multi-drug resistant strains of bacteria. The results indicated that modifications at the C-2 position significantly influenced their antimicrobial potency.

Study 2: Anticancer Mechanism

In vitro studies on pancreatic cancer cells revealed that certain benzothiazole derivatives could inhibit the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell survival and proliferation. This suggests potential for these compounds in targeted cancer therapies .

Study 3: Neuroprotective Effects

Research also explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. Compounds were shown to reduce oxidative stress markers and improve neuronal survival rates in vitro.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOKVWUHYIHZBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CSCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NO2S2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393946
Record name 2-(benzothiazol-2-ylmethylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99184-85-7
Record name 2-(benzothiazol-2-ylmethylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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